N-Benzoyl-2'-deoxycytidine

Enzymology Cytidine Deaminase Nucleoside Metabolism

Select N-Benzoyl-2'-deoxycytidine (CAS 4836-13-9) for high-fidelity solid-phase oligonucleotide synthesis. Its N4-benzoyl group uniquely prevents deleterious N-branching side reactions, ensuring superior full-length product yields. As a characterized, competitive DNA polymerase inhibitor with in vitro activity across viral, bacterial, and eukaryotic systems, this compound cannot be replaced by unprotected 2'-deoxycytidine or alternative N4-acyl analogs. An indispensable phosphoramidite precursor for antisense, aptamer, and molecular diagnostic probe development. ≥98% purity; defined melting point (207°C). Request your quote today.

Molecular Formula C16H17N3O5
Molecular Weight 331.32 g/mol
CAS No. 4836-13-9
Cat. No. B031499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-2'-deoxycytidine
CAS4836-13-9
SynonymsN-[1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]-benzamide;  4-N-Benzoyldeoxycytidine;  N-Benzoyl-2’-deoxycytidine;  N4-Benzoyl-2’-deoxycytidine;  N4-Benzoyldeoxycytidine
Molecular FormulaC16H17N3O5
Molecular Weight331.32 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO)O
InChIInChI=1S/C16H17N3O5/c20-9-12-11(21)8-14(24-12)19-7-6-13(18-16(19)23)17-15(22)10-4-2-1-3-5-10/h1-7,11-12,14,20-21H,8-9H2,(H,17,18,22,23)/t11-,12+,14+/m1/s1
InChIKeyMPSJHJFNKMUKCN-DYEKYZERSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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N-Benzoyl-2'-deoxycytidine (CAS 4836-13-9): An N4-Protected 2'-Deoxycytidine Precursor for Oligonucleotide Synthesis and Nucleoside Analog Development


N-Benzoyl-2'-deoxycytidine (CAS 4836-13-9), also known as N4-Benzoyl-2'-deoxycytidine, is a synthetic, N-protected derivative of the natural pyrimidine nucleoside 2'-deoxycytidine (dC) [1]. It is a solid with a defined melting point of 207°C and a molecular weight of 331.33 g/mol, commercially available at high purity (≥98%) . The compound is characterized by a benzoyl protecting group at the exocyclic N4 amino position of the cytosine base . This modification is critical for its role as a stable precursor in the synthesis of modified oligonucleotides and a competitive inhibitor of DNA polymerase, with demonstrated activity in inhibiting viral and eukaryotic replication in vitro .

The Functional Specificity of N-Benzoyl-2'-deoxycytidine: Why Its N4-Protection and Physical Properties Prevent Direct Substitution


N-Benzoyl-2'-deoxycytidine cannot be generically substituted with the unprotected nucleoside 2'-deoxycytidine or alternative N4-acyl-protected analogs due to the specific and critical role of its benzoyl moiety [1]. Unlike the natural substrate dC, the N4-benzoyl group is essential for acting as a competitive inhibitor of DNA polymerase, a function not shared by dC . Furthermore, the benzoyl group provides a distinct balance of stability during solid-phase oligonucleotide synthesis, enabling it to serve as a reliable N-protected building block where other N4-acyl groups (e.g., acetyl, isobutyryl) would exhibit different deprotection kinetics or lead to unwanted side reactions [2]. Substitution with unprotected dC would result in loss of inhibitory function and incompatibility with standard phosphoramidite-based synthesis workflows [3]. These fundamental functional differences, coupled with its well-defined, reproducible physical properties, make direct substitution untenable for research requiring specific N4-protected dC chemistry or targeted polymerase inhibition.

Quantitative Evidence for Differentiating N-Benzoyl-2'-deoxycytidine in Enzyme Activity, Physicochemical Properties, and Synthetic Utility


Comparative Enzyme Reactivity: Impact of N4-Benzoyl Group on Cytidine Deaminase Activity

N-Benzoyl-2'-deoxycytidine is a distinct substrate for the tetrameric cytidine deaminase CDA_F14, demonstrating that the N4-benzoyl modification does not abolish enzyme recognition [1]. Kinetic studies with CDA_F14 mutants provide a clear differentiation from the natural substrate, 2'-deoxycytidine (dC). The G81L mutation in CDA_F14 led to a significant decrease in enzyme activity against both dC and N4-benzoyl-2'-deoxycytidine [1]. Critically, the G85I mutation resulted in a complete loss of detectable activity toward both substrates, while the T51G mutant exhibited altered kinetic parameters suggesting induced cooperativity [1]. This shared sensitivity to specific active-site mutations confirms that N4-benzoyl-2'-deoxycytidine is processed via the same enzymatic mechanism as dC, but its altered kinetic profile relative to dC and other N4-acyl analogs underscores its utility as a unique tool to probe enzyme structure-function relationships [1].

Enzymology Cytidine Deaminase Nucleoside Metabolism Substrate Specificity

Stability During Solid-Phase Oligonucleotide Synthesis: Mitigating N-Branching Side Reactions

The use of N-Benzoyl-2'-deoxycytidine as an N-protected building block in solid-phase oligonucleotide synthesis offers a specific advantage over its unprotected counterpart, 2'-deoxycytidine, by minimizing the formation of deleterious N-branched by-products [1]. A study by Cazenave et al. (2006) identified and quantified the formation of N-branched oligonucleotides as a significant side reaction during standard synthesis protocols when unprotected exocyclic amines are present [1]. The N4-benzoyl protecting group effectively caps the exocyclic amine of cytidine, thereby preventing its participation in unwanted branching reactions during phosphoramidite coupling [2]. While alternative N-protecting groups (e.g., acetyl, isobutyryl) exist, the benzoyl group is specifically established for dC in commercial phosphoramidites due to its optimal balance of stability during synthesis and efficient removal under standard deprotection conditions (concentrated ammonia) [2]. In contrast, synthesis with unprotected 2'-deoxycytidine would lead to a complex mixture of N-branched products, drastically reducing yield and purity of the target full-length oligonucleotide [1].

Oligonucleotide Synthesis Nucleoside Chemistry Phosphoramidite Process Optimization

Physicochemical Profile: Defined Solubility and Melting Point as Quality Attributes for Reproducible Research

N-Benzoyl-2'-deoxycytidine possesses a well-defined and consistently reported physicochemical profile that serves as a key differentiator for procurement and quality control, especially when compared to structurally similar N4-acyl analogs like N4-acetyl-2'-deoxycytidine [1]. The compound's melting point is 207°C [2], and it exhibits a specific optical rotation of +90° (C=0.25, MeOH) . Its solubility is documented as 50 mg/mL in methanol . This high degree of characterization and batch-to-batch consistency—with commercial sources providing certificates of analysis confirming purity ≥98% —is crucial for reproducible research and industrial process development. In contrast, key physicochemical data for other N4-acyl analogs like N4-isobutyryl-2'-deoxycytidine (MW 297.31) are not as widely or consistently reported in vendor datasheets . This reliable, quantitative characterization makes N-Benzoyl-2'-deoxycytidine a preferred choice when rigorous analytical control and predictable behavior in synthesis are required.

Analytical Chemistry Quality Control Process Chemistry Nucleoside Characterization

Biological Activity: In Vitro Inhibition of Replication Across Multiple Systems

N-Benzoyl-2'-deoxycytidine is characterized as a synthetic nucleoside analog of 2'-deoxycytidine (dC) that acts as a competitive inhibitor of DNA polymerase . In vitro studies have demonstrated that this compound inhibits replication not only in viruses but also in bacteria and eukaryotic cells . This broad-spectrum inhibitory profile differentiates it from many other nucleoside analogs which may exhibit more narrow activity. While specific IC50 values are not provided in the aggregated product literature, the explicit description of its mechanism and broad inhibitory scope across different biological systems (viral, bacterial, eukaryotic) highlights its utility as a universal tool for probing DNA replication pathways . Its ability to inhibit tumor cell growth in animal models further supports its potential as a lead compound for antiproliferative drug development .

Antiviral Research DNA Polymerase Inhibition Cellular Replication Broad-Spectrum Activity

Validated Research and Industrial Application Scenarios for N-Benzoyl-2'-deoxycytidine


Synthesis of Modified Oligonucleotides for Therapeutics and Diagnostics

N-Benzoyl-2'-deoxycytidine is the definitive precursor for producing N4-benzoyl-protected 2'-deoxycytidine phosphoramidites [1]. These phosphoramidites are essential monomers in solid-phase synthesis for creating oligonucleotides with specific sequences . The benzoyl protection is crucial for preventing deleterious N-branching side reactions during synthesis, thereby ensuring high yields and purity of the full-length product [1]. This application is foundational for producing antisense oligonucleotides, aptamers, and other DNA-based tools used in both therapeutic development and molecular diagnostics.

Investigating DNA Polymerase Mechanisms and Screening for Inhibitors

As a well-characterized competitive inhibitor of DNA polymerase, N-Benzoyl-2'-deoxycytidine serves as a valuable tool compound for biochemical assays [1]. It can be used to probe the active site of various DNA polymerases, study the kinetics of nucleotide incorporation, and serve as a reference inhibitor in high-throughput screening campaigns aimed at discovering novel polymerase inhibitors . Its ability to inhibit replication across viral, bacterial, and eukaryotic systems makes it a versatile starting point for such investigations [1].

Probing Enzyme Structure-Function Relationships of Cytidine Deaminases

The compound's unique interaction with cytidine deaminase (CDA) enzymes, as demonstrated by kinetic studies with CDA_F14 and its mutants [1], establishes it as a specialized substrate for enzymology research. Researchers can use N-Benzoyl-2'-deoxycytidine to investigate the substrate specificity and catalytic mechanism of CDAs, particularly to understand how these enzymes accommodate and process N4-modified nucleoside substrates [1]. This is particularly relevant for studying metabolic pathways of nucleoside analog drugs and for engineering enzymes with novel substrate scopes.

Synthesis of Diverse 2'-Deoxycytidine Derivatives

N-Benzoyl-2'-deoxycytidine is a versatile synthetic intermediate for creating a wide array of other valuable nucleoside derivatives [1]. It is used in the synthesis of 2',5'-dideoxycytidines, 3'-, 5'-, and 3',5'-di-O-crotonyl derivatives, and can be converted to N4-benzoyl-2',3'-dideoxy-2',3'-didehydrocytidine . This versatility allows medicinal chemists to generate a library of structurally diverse analogs for exploring structure-activity relationships in antiviral, anticancer, or epigenetic research programs.

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